

In silico prediction of N-[2-(3-phenylpropoxy)phenyl]propanamide ADMET properties

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Compound of Interest

	<i>N</i> -[2-(3-phenylpropoxy)phenyl]propanamide
Compound Name:	
Cat. No.:	B495756

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An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental or predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for the compound **N-[2-(3-phenylpropoxy)phenyl]propanamide**. This indicates that the compound is likely a novel chemical entity or has not been extensively studied and reported in the public domain.

Therefore, this technical guide will outline a comprehensive in silico workflow for predicting the ADMET properties of **N-[2-(3-phenylpropoxy)phenyl]propanamide**. It will serve as a methodological blueprint for researchers and drug development professionals to characterize this and other novel compounds. The guide will detail the computational models and methodologies that can be employed, present data tables with predicted values for structurally similar compounds as illustrative examples, and provide standardized experimental protocols for future validation.

Introduction to In Silico ADMET Prediction

In modern drug discovery, the early assessment of ADMET properties is critical to reduce the high attrition rates of drug candidates in later developmental stages.^[1] In silico (computational) methods provide a rapid and cost-effective approach to predict these properties before a compound is even synthesized, allowing for the early identification of potential liabilities.^{[2][3]}

These predictive models utilize a compound's chemical structure to forecast its pharmacokinetic and toxicological profile through various techniques, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) simulations.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The primary goal of in silico ADMET profiling is to guide the selection and optimization of lead compounds by flagging potential issues such as poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or toxicity.[\[2\]](#)[\[6\]](#)

Predicted Physicochemical and ADMET Properties

While specific data for **N-[2-(3-phenylpropoxy)phenyl]propanamide** is unavailable, predictions can be generated using various computational platforms. The following tables summarize key ADMET-relevant properties predicted for structurally related propanamide analogs found in public databases. These values serve as representative examples of the type of data generated in an in silico assessment.

Table 1: Predicted Physicochemical Properties Note: These values are for illustrative, structurally related compounds and not **N-[2-(3-phenylpropoxy)phenyl]propanamide**.

Property	Predicted Value (Example Compound A: 2- Phenylpropanamide)	Predicted Value (Example Compound B: N- Ethyl-N- phenylpropanamide)	Significance in Drug Discovery
Molecular Weight	149.19 g/mol [7]	177.24 g/mol [8]	Influences size-dependent diffusion and transport.
LogP (Octanol/Water Partition Coefficient)	1.3[7]	2.1	Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	43.1 Å²[7]	20.3 Å²[8]	Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors	1[7]	0	Affects solubility and membrane permeability.
Hydrogen Bond Acceptors	1[7]	1	Affects solubility and membrane permeability.
Rotatable Bonds	2[7]	3	Influences conformational flexibility and binding affinity.

Table 2: Predicted ADME Properties Note: These predictions are hypothetical and based on general QSAR models for compounds with similar functional groups.

Parameter	Predicted Outcome	Rationale and Implication
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Absorption		
Human Intestinal Absorption	High	Likely to be well-absorbed from the gastrointestinal tract based on typical properties of small, moderately lipophilic molecules.
Caco-2 Permeability	Moderate to High	Suggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate	Likely	Amide-containing structures can be substrates for efflux transporters like P-gp, potentially reducing bioavailability.
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Distribution		
Blood-Brain Barrier (BBB) Penetration	Yes	The predicted lipophilicity and TPSA may allow the compound to cross the BBB, which could be a desired or undesired effect depending on the therapeutic target.
Plasma Protein Binding (PPB)	High	High lipophilicity often correlates with high binding to plasma proteins like albumin, reducing the free fraction of the drug available for therapeutic action.
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Metabolism		
CYP450 2D6 Substrate	Likely	The phenyl and propoxy groups are potential sites for

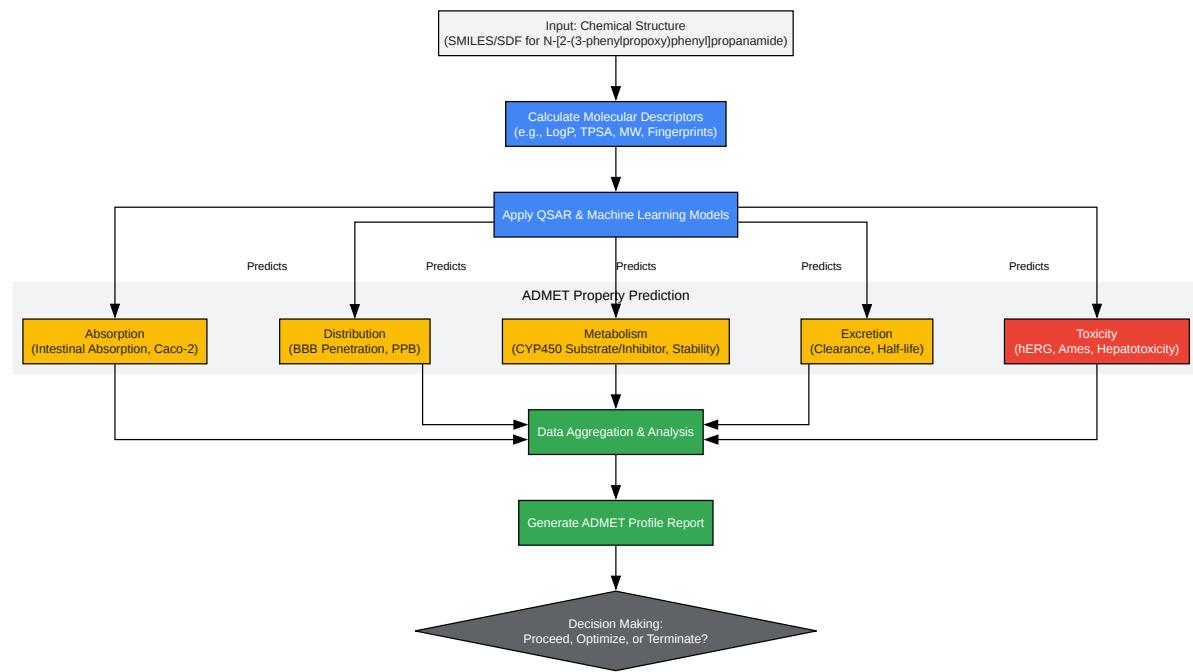
		hydroxylation by cytochrome P450 enzymes.
CYP450 3A4 Substrate	Likely	A common metabolic pathway for a wide range of xenobiotics.
Metabolic Stability	Moderate	The propanamide linkage may be susceptible to hydrolysis by amidases.
Excretion		
Route of Elimination	Primarily Hepatic	Metabolism in the liver is expected to be the main route of clearance.

Table 3: Predicted Toxicity Endpoints Note: Toxicity predictions are probabilistic and require experimental validation. These are based on common structural alerts.

Toxicity Endpoint	Predicted Risk	Structural Alert or Basis for Prediction
Ames Mutagenicity	Low	No common structural alerts for mutagenicity are present.
Hepatotoxicity	Moderate Risk	Phenyl-containing compounds can sometimes form reactive metabolites that lead to liver toxicity.
Carcinogenicity	Low Risk	No obvious carcinogenic substructures are identified.
Skin Sensitization	Low to Moderate	Aromatic amines or related structures can sometimes be associated with skin sensitization.
hERG Inhibition	Moderate Risk	The combination of lipophilicity and aromatic features can contribute to inhibition of the hERG potassium channel, a risk factor for cardiotoxicity.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties for a novel chemical entity like **N-[2-(3-phenylpropoxy)phenyl]propanamide**.



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In Silico ADMET Prediction Workflow

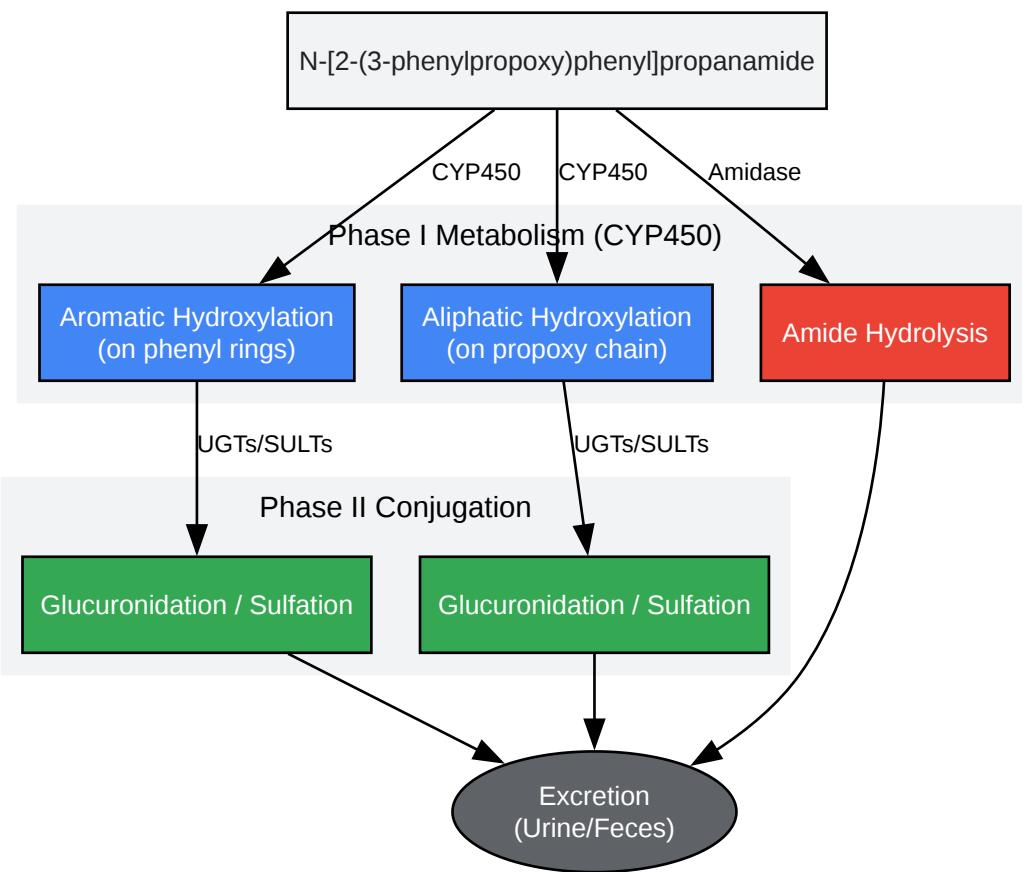
Methodologies for In Silico Prediction

The workflow described above relies on several key computational methodologies:

- Molecular Descriptor Calculation: The process begins by converting the 2D or 3D structure of the molecule into a series of numerical values known as descriptors. These can include physicochemical properties (LogP, TPSA), electronic properties, and topological indices (e.g., molecular fingerprints).[9]
- Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure (represented by descriptors) with a specific biological activity or property.[4] For ADMET prediction, these models are trained on large datasets of compounds with known experimental values.[10]
- Machine Learning (ML): Modern in silico tools heavily rely on machine learning algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs).[4][5][11] These methods can capture complex, non-linear relationships between chemical structures and their ADMET profiles, often providing higher accuracy than traditional QSAR models.[4][5]
- Pharmacophore Modeling: This ligand-based method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a particular biological effect, such as binding to a metabolizing enzyme or a transporter.
- Structure-Based Modeling: When the 3D structure of a relevant protein (like a CYP450 enzyme or the hERG channel) is known, molecular docking can be used to predict the binding affinity and orientation of the compound in the protein's active site. This helps in predicting potential metabolism sites or off-target interactions.[6]

Hypothetical Metabolic Pathway

Given its chemical structure, **N-[2-(3-phenylpropoxy)phenyl]propanamide** is likely to undergo metabolism primarily via the cytochrome P450 system. The following diagram illustrates potential metabolic pathways.



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